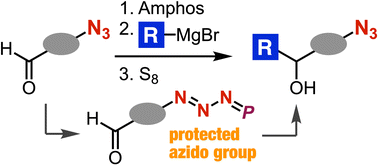Nucleophilic transformations of azido-containing carbonyl compounds via protection of the azido group†
Chemical Communications Pub Date: 2021-05-18 DOI: 10.1039/D1CC01143J
Abstract
Nucleophilic transformations of azido-containing carbonyl compounds are discussed. The phosphazide formation from azides and di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos) enabled transformations of carbonyl groups with nucleophiles such as lithium aluminum hydride and organometallic reagents. The good stability of the phosphazide moiety allowed us to perform consecutive transformations of a diazide through triazole formation and the Grignard reaction.

Recommended Literature
- [1] Graphene analogues in aquatic environments and porous media: dispersion, aggregation, deposition and transformation
- [2] A three dimensional Pt nanodendrite/graphene/MnO2 nanoflower modified electrode for the sensitive and selective detection of dopamine†
- [3] Simulation of DNA double-strand dissociation and formation during replica-exchange molecular dynamics simulations
- [4] The biofunctionalization of titanium nanotube with chitosan/genipin heparin hydrogel and the controlled release of IL-4 for anti-coagulation and anti-thrombus through accelerating endothelialization
- [5] Front cover
- [6] Antibiotic resistance mitigation: the development of alternative general strategies
- [7] Perturbations in inter-domain associations may trigger the onset of pathogenic transformations in PrPC: insights from atomistic simulations†
- [8] Mechanical properties of a gallium fumarate metal–organic framework: a joint experimental-modelling exploration†
- [9] The heat of solution of iodine in some organic solvents
- [10] Chirality of a rhodamine heterodimer linked to a DNA scaffold: an experimental and computational study†










